molecular formula C13H15ClF3NO B8171815 N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8171815
M. Wt: 293.71 g/mol
InChI Key: PLVAPHIIKYJOIF-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydro-2H-pyran-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable amine reacts with a benzyl halide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Bromo-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Chloro-6-(difluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

Uniqueness

N-(2-Chloro-6-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-3-1-2-11(13(15,16)17)10(12)8-18-9-4-6-19-7-5-9/h1-3,9,18H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVAPHIIKYJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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